molecular formula C6H14N2O2S B14063093 3-Methylpiperidine-1-sulfonamide

3-Methylpiperidine-1-sulfonamide

Cat. No.: B14063093
M. Wt: 178.26 g/mol
InChI Key: LWKMJGJWGVDBHK-UHFFFAOYSA-N
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Description

3-Methylpiperidine-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It features a piperidine ring substituted with a methyl group at the third position and a sulfonamide group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpiperidine-1-sulfonamide typically involves the reaction of 3-methylpiperidine with sulfonyl chlorides in the presence of a base. The nucleophilic attack by the amine on the sulfonyl chloride results in the formation of the sulfonamide bond. Common bases used in this reaction include triethylamine or pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed:

Scientific Research Applications

3-Methylpiperidine-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt the production of DNA and RNA in microorganisms, leading to their death .

Comparison with Similar Compounds

    Piperidine: A six-membered ring containing one nitrogen atom.

    Sulfonamide: A class of compounds containing the sulfonamide group.

    3-Methylpiperidine: Similar to 3-Methylpiperidine-1-sulfonamide but lacks the sulfonamide group.

Uniqueness: this compound is unique due to the presence of both the piperidine ring and the sulfonamide group. This combination imparts specific chemical and biological properties that are not observed in either piperidine or sulfonamide alone .

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

3-methylpiperidine-1-sulfonamide

InChI

InChI=1S/C6H14N2O2S/c1-6-3-2-4-8(5-6)11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10)

InChI Key

LWKMJGJWGVDBHK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)N

Origin of Product

United States

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